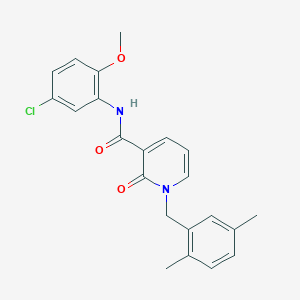

N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-14-6-7-15(2)16(11-14)13-25-10-4-5-18(22(25)27)21(26)24-19-12-17(23)8-9-20(19)28-3/h4-12H,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXFSRDTONCZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The chloro, methoxy, and dimethylbenzyl groups are introduced through substitution reactions using reagents like chlorinating agents, methoxylating agents, and benzylating agents.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The substituents on the aromatic rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological properties, making it a candidate for further development in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research involving drug libraries has demonstrated that derivatives of dihydropyridine compounds can inhibit tumor growth in multicellular spheroid models, indicating their effectiveness against cancer cells . The specific mechanisms by which these compounds exert their effects often involve the modulation of cell cycle progression and induction of apoptosis.

Antioxidant Activity

The antioxidant properties of N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated through various assays, including the DPPH radical scavenging method. Compounds with similar structures have shown significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases . The introduction of specific functional groups has been found to enhance this activity.

Synthesis and Structural Variations

The synthesis of this compound involves several chemical reactions that can yield various analogs with differing biological activities. For instance, modifying the substituents on the dihydropyridine ring can lead to compounds with enhanced efficacy against specific targets. A detailed analysis of synthetic pathways reveals that variations in molecular structure can significantly impact biological outcomes .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Multi-step synthesis from pyridine derivatives | Anticancer, antioxidant |

| Analog A | Direct alkylation of pyridine | Moderate anticancer activity |

| Analog B | Oxidation followed by cyclization | High antioxidant activity |

Mechanistic Insights

Understanding the mechanisms through which this compound operates is vital for its development as a therapeutic agent. Studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, compounds structurally related to this compound have been shown to inhibit key enzymes involved in cancer cell metabolism and survival .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1: A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a treatment option .

- Case Study 2: Research on antioxidant properties indicated that modifications to the methoxy group enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other pyridine derivatives and carboxamides.

This compound: is unique due to its specific substituents and the combination of functional groups.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The synthetic route often includes the formation of the dihydropyridine core followed by the introduction of specific substituents to enhance biological activity.

Key Steps in Synthesis

- Formation of Dihydropyridine Core : The initial step involves the cyclization of appropriate precursors to form the dihydropyridine structure.

- Substitution Reactions : Subsequent reactions introduce the chloro and methoxy groups at specific positions on the phenyl ring.

- Amidation : The final step usually involves forming the carboxamide by reacting with an amine component, which in this case is 2,5-dimethylbenzyl.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of dihydropyridine can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when tested at concentrations around 100 µM for 24 hours .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 66 | High potency |

| Compound B | HCT116 | 75 | Moderate potency |

| N-(5-chloro-...) | A549 | TBD | Under investigation |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus and other Gram-positive pathogens, revealing effective inhibition at low concentrations .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Klebsiella pneumoniae | 16 µg/mL | Strong |

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated using assays like DPPH radical scavenging. Compounds with similar structures have shown significant ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Reducing Power (OD) |

|---|---|---|

| Compound X | 88.6 | 1.675 |

| Compound Y | 87.7 | 1.573 |

| N-(5-chloro-...) | TBD | TBD |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Anticancer Activity : A study demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Screening : Another study highlighted the effectiveness of dihydropyridine derivatives against resistant strains of bacteria, indicating potential for development as new antimicrobial agents .

- Antioxidant Properties : Research has shown that these compounds can significantly reduce oxidative stress markers in vitro, providing insights into their potential use in treating oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.